2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a phenylethyl group and a pyrimidine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(1-phenylethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like xylene at elevated temperatures (around 130°C) for several hours . The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification techniques would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Coupling Reactions: The piperazine ring can be involved in coupling reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Coupling Reagents: Palladium catalysts, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield phenylacetone or phenylacetic acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Pharmacology: The compound’s interactions with various receptors and enzymes are explored to understand its pharmacokinetic and pharmacodynamic properties.
Biological Research: It is used in studies investigating the molecular mechanisms of neuroprotection and anti-inflammatory effects.
Industrial Applications: The compound’s chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Known for its neuroprotective and anti-inflammatory properties.
Uniqueness
2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group on the pyrimidine ring, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4/c1-13(14-5-3-2-4-6-14)23-9-11-24(12-10-23)16-21-8-7-15(22-16)17(18,19)20/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUMVAYDSTZAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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